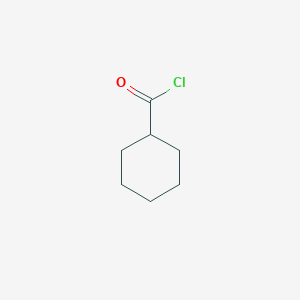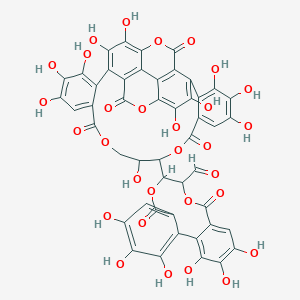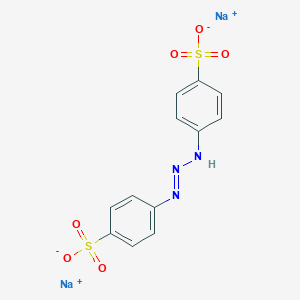
Cyclohexanecarbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexanecarbonyl chloride or related compounds often involves catalytic processes or reactions with specific reagents. For instance, the synthesis and characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide, demonstrate a method where cyclohexane derivatives are produced through reactions involving carbon dioxide and cyclohexene oxide using specific catalysts (Koning et al., 2001). Such methodologies highlight the versatility and reactivity of cyclohexane derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of cyclohexane and its derivatives, including cyclohexanecarbonyl chloride, exhibits significant features like the chair conformation, which is the most stable due to its minimal steric hindrance and strain. Studies on the thermodynamic properties and molecular structure of cyclohexane derivatives provide insight into the stability and structural preferences of these compounds, emphasizing the importance of the chair form for minimizing potential energy (Beckett, Pitzer, & Spitzer, 1947).
Chemical Reactions and Properties
Cyclohexanecarbonyl chloride undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. For instance, chromyl chloride reacts with cyclohexane, leading to oxidation products and demonstrating the compound's susceptibility to oxidative transformations (Cook & Mayer, 1994). This example showcases the diverse chemical behavior of cyclohexane derivatives under different conditions.
Physical Properties Analysis
The physical properties of cyclohexane derivatives, including cyclohexanecarbonyl chloride, are influenced by their molecular structure. For example, the synthesis and physical characterization of poly(cyclohexane carbonate) reveal details about the thermal and mechanical properties, such as brittleness and tensile modulus, which are crucial for understanding the material characteristics of cyclohexane-based polymers (Koning et al., 2001).
Wissenschaftliche Forschungsanwendungen
Electrochemistry : It is used to study the one-electron scission of the carbon-chlorine bond, particularly in electrochemical reduction at mercury cathodes in acetonitrile (Urove & Peters, 1993).
Neuroscience : As a radioligand, it assists in studying 5-HT1A receptors in the human brain using positron emission tomography (PET) (McCarron, Turton, Pike, & Poole, 1996).
Polymer Science : It plays a role in the alternating copolymerization of cyclohexene oxide with carbon dioxide, exhibiting high catalytic activity under atmospheric pressure of CO2 (Nakano, Nakamura, & Nozaki, 2009).
Organic Synthesis : Its derivatives, like cyclohexyl acetate, are synthesized with catalysts such as stannous chloride (Zhu De, 2001).
Catalysis and Organic Chemistry : It is involved in the palladium-catalyzed arylboration of 1,4-cyclohexadienes, facilitating the synthesis of functionalized 1,3-disubstituted cyclohexanes (Pang, Wu, Cong, & Yin, 2019).
Chemical Reactions and Derivatives : Its reaction with copper(II) chloride forms polychlorinated cyclohexanediones (Nishizawa & Satoh, 1975), and its carbonylation in a methanol solution yields methyl cyclohexanecarboxylate (Yoshida, Sugita, Kudo, & Takezaki, 1976).
Safety And Hazards
Cyclohexanecarbonyl chloride is classified as a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective equipment, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
cyclohexanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOJTCZRIKWHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062608 | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarbonyl chloride | |
CAS RN |
2719-27-9 | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)


